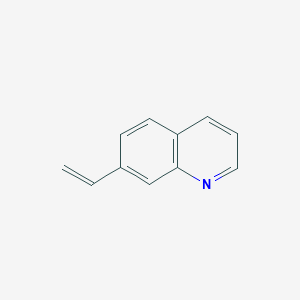

7-Ethenylquinoline

Description

7-Ethenylquinoline is a quinoline derivative characterized by an ethenyl (-CH=CH₂) substituent at the 7-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure.

Properties

IUPAC Name |

7-ethenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITKJZPTWAZTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=CC=N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenylquinoline can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with vinyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds via a Heck coupling mechanism, resulting in the formation of 7-Ethenylquinoline.

Industrial Production Methods: Industrial production of 7-Ethenylquinoline typically involves large-scale Heck coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of 7-Ethenylquinoline can yield 7-ethylquinoline using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline-7-carboxylic acid.

Reduction: 7-Ethylquinoline.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-ethenylquinoline exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that a series of 7-ethenylquinoline derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cells (MCF-7). The most potent compound showed an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Properties

7-Ethenylquinoline and its derivatives have also been investigated for their antimicrobial activities. Compounds derived from this scaffold have shown effectiveness against a range of bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity of 7-Ethenylquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Ethenylquinoline | E. coli | 32 µg/mL |

| 7-Ethenyl-4-methylquinoline | Staphylococcus aureus | 16 µg/mL |

| 7-Ethenyl-2-methylquinoline | Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the varying degrees of efficacy among different derivatives, highlighting the potential for developing new antibiotics based on the 7-ethenylquinoline structure.

Fluorescent Dyes

Due to its fluorescent properties, 7-ethenylquinoline is being explored as a potential fluorescent dye in biological imaging. Its ability to intercalate into nucleic acids makes it suitable for labeling DNA in live-cell imaging applications.

Case Study:

In a recent investigation, researchers utilized 7-ethenylquinoline as a fluorescent probe to visualize DNA in live cells. The study reported successful imaging with minimal cytotoxicity, demonstrating its potential as a tool for studying cellular processes .

Synthesis and Functionalization

The synthesis of 7-ethenylquinoline typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity.

Data Table: Synthesis Pathways of 7-Ethenylquinoline

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Skraup Synthesis | 85 | Traditional method with good yield |

| Microwave-Assisted Synthesis | 95 | Enhanced speed and efficiency |

| Palladium-Catalyzed Cross-Coupling | 90 | Selective functionalization possible |

These methods illustrate the versatility in synthesizing 7-ethenylquinoline and its derivatives, allowing for further exploration of their biological activities.

Mechanism of Action

The mechanism of action of 7-Ethenylquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Differences

The substituent at the 7-position significantly influences the physicochemical and electronic properties of quinoline derivatives:

Biological Activity

7-Ethenylquinoline is a derivative of quinoline, a compound known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of 7-ethenylquinoline, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

7-Ethenylquinoline is characterized by its quinoline backbone with an ethenyl group at the 7-position. Its chemical structure can be represented as follows:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds like 7-methylquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| 7-Ethenylquinoline | Breast Cancer | Induces apoptosis | |

| 7-Methylquinoline | Lung Cancer | Cell cycle arrest | |

| 7-Ethenylquinoline | Colon Cancer | Inhibition of angiogenesis |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that 7-ethenylquinoline exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Inhibitory | 32 µg/mL | |

| Staphylococcus aureus | Bactericidal | 16 µg/mL |

Neuroprotective Effects

Recent studies suggest that certain quinoline derivatives may offer neuroprotective benefits. For example, compounds similar to 7-ethenylquinoline have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Case Study 1: Antitumor Efficacy

In a preclinical study involving murine models, 7-ethenylquinoline was administered to evaluate its antitumor efficacy against breast cancer. Results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using 7-ethenylquinoline against various pathogens. The results highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

The biological activity of 7-ethenylquinoline can be attributed to several mechanisms:

- DNA Intercalation: Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: It can inhibit key enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Ethenylquinoline in laboratory settings?

- Methodological Answer : When handling 7-Ethenylquinoline, use nitrile gloves and respiratory protection (e.g., EU-standard EN143-certified respirators for particulate filtration) to avoid skin contact or inhalation. Conduct experiments in a fume hood, and ensure immediate access to emergency eyewash stations. For spills, neutralize using inert absorbents and dispose of contaminated materials as hazardous waste. Safety protocols should align with the substance’s incomplete toxicity profile, as acute and chronic effects remain uncharacterized .

Q. How can researchers design a reproducible synthesis protocol for 7-Ethenylquinoline?

- Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) in detail, and validate purity using HPLC or NMR. Include step-by-step procedures for precursor preparation, purification (e.g., column chromatography), and characterization (e.g., melting point, FTIR). For reproducibility, provide raw data (e.g., chromatograms) in supplementary materials and cross-reference established quinoline synthesis methodologies .

Q. What analytical techniques are essential for characterizing 7-Ethenylquinoline’s structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substituent positions and vinyl group integration.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- XRD (if crystalline) to resolve stereochemical ambiguities. Compare spectral data with computational simulations (e.g., DFT) to resolve discrepancies .

Q. How should researchers address the lack of ecological toxicity data for 7-Ethenylquinoline?

- Methodological Answer : Conduct preliminary ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) to estimate LC50 values. If data gaps persist, apply the precautionary principle in waste disposal and include disclaimers in publications about environmental risks. Cite analogous quinoline derivatives’ toxicity profiles to infer potential hazards .

Q. What ethical considerations apply when publishing incomplete safety data for 7-Ethenylquinoline?

- Methodological Answer : Clearly state limitations in toxicity characterization (e.g., “substance not fully evaluated per OECD guidelines”) in the Methods section. Obtain institutional review board (IRB) approval for studies involving human/animal exposure and disclose compliance with ethical standards (e.g., REACH regulations) .

Q. How can researchers optimize reaction yields for 7-Ethenylquinoline derivatives?

- Methodological Answer : Perform kinetic studies (e.g., varying temperature/pH) and analyze byproducts via GC-MS. Use design-of-experiment (DoE) software to identify optimal conditions. Report yield variability and statistical significance (e.g., ±SD from triplicate trials) .

Advanced Research Questions

Q. How can conflicting spectral data for 7-Ethenylquinoline derivatives be resolved?

- Methodological Answer : Apply multi-technique validation:

- Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).

- Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity of substituents.

- Cross-validate with independent synthetic routes to rule out isomerization artifacts .

Q. What strategies mitigate batch-to-batch variability in 7-Ethenylquinoline synthesis?

- Methodological Answer : Implement strict QC measures:

- Monitor raw material purity (e.g., via certificate of analysis from suppliers).

- Use in-line FTIR for real-time reaction monitoring.

- Apply multivariate analysis (e.g., PCA) to identify critical process parameters affecting variability .

Q. How can researchers investigate the photostability of 7-Ethenylquinoline under experimental conditions?

- Methodological Answer : Expose samples to controlled UV-Vis irradiation (e.g., solar simulator) and track degradation kinetics via HPLC. Identify photoproducts using high-resolution MS/MS and propose degradation pathways. Include dark controls to isolate light-induced effects .

Q. What statistical approaches are suitable for analyzing dose-response relationships in 7-Ethenylquinoline bioassays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit with AIC/BIC criteria. For small datasets, apply non-parametric methods (e.g., Kruskal-Wallis test) and report confidence intervals .

Q. How should researchers address discrepancies in reported synthetic yields across literature studies?

- Methodological Answer : Perform meta-analysis of published protocols to identify confounding variables (e.g., solvent purity, catalyst aging). Replicate key studies under standardized conditions and publish comparative yield tables with methodological annotations. Highlight procedural deviations impacting reproducibility .

Q. What advanced computational methods can predict 7-Ethenylquinoline’s reactivity in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and electron density maps (e.g., Fukui indices). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots. Integrate machine learning (e.g., QSAR models) trained on analogous quinoline systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.